N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine
Brand Name: Vulcanchem
CAS No.: 1040686-96-1
VCID: VC2906474
InChI: InChI=1S/C14H23NO2/c1-12(2)11-17-14-6-4-13(5-7-14)10-15-8-9-16-3/h4-7,12,15H,8-11H2,1-3H3
SMILES: CC(C)COC1=CC=C(C=C1)CNCCOC
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine

CAS No.: 1040686-96-1

Cat. No.: VC2906474

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine - 1040686-96-1

Specification

CAS No. 1040686-96-1
Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
IUPAC Name 2-methoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C14H23NO2/c1-12(2)11-17-14-6-4-13(5-7-14)10-15-8-9-16-3/h4-7,12,15H,8-11H2,1-3H3
Standard InChI Key YXEUTEIFAUMXGE-UHFFFAOYSA-N
SMILES CC(C)COC1=CC=C(C=C1)CNCCOC
Canonical SMILES CC(C)COC1=CC=C(C=C1)CNCCOC

Introduction

Chemical Structure and Properties

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine belongs to the class of aromatic amines, featuring a benzene ring with specific functional group attachments. The molecular structure consists of a central benzyl group with an isobutoxy substituent positioned at the para position of the aromatic ring. This benzyl group is connected to an ethanamine component that contains a methoxy functional group, creating a molecule with both hydrophobic and hydrophilic regions.

Basic Chemical Information

The compound is characterized by several fundamental chemical parameters that define its identity and properties:

PropertyValue
Chemical NameN-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine
CAS Registry Number1040686-96-1
Molecular FormulaC₁₄H₂₃NO₂
Molecular Weight237.34 g/mol
Structural ClassificationAromatic amine
Functional GroupsIsobutoxy, amine, methoxy

The molecular structure features an aromatic ring system with electron-donating substituents, which influences its chemical reactivity and physical properties. The presence of both the isobutoxy and methoxy groups confers specific solubility characteristics, making the compound soluble in organic solvents such as dichloromethane and toluene.

Physical and Chemical Characteristics

While comprehensive experimental data on the physical properties of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine is limited, certain characteristics can be inferred from its structural features:

  • The presence of the aromatic ring likely contributes to UV absorbance properties

  • The isobutoxy group increases lipophilicity and enhances solubility in non-polar solvents

  • The amine functionality provides a site for hydrogen bonding and potential protonation

  • The methoxy group adds additional polarity and potential for intermolecular interactions

Given its structure, this compound would be expected to exhibit properties similar to other aromatic amines, including sensitivity to oxidation under certain conditions and the ability to participate in various chemical reactions at the amine nitrogen.

Synthesis Methodologies

The synthesis of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine typically involves several carefully controlled reaction steps. The preparation requires precise management of reaction conditions to ensure high yield and purity of the final product.

General Synthetic Approach

The synthesis of this compound typically employs multi-step organic reactions that must be carefully monitored and controlled to achieve the desired product. The general approach may involve:

  • Preparation of the 4-isobutoxybenzaldehyde starting material

  • Reductive amination with 2-methoxyethylamine

  • Purification steps to isolate the target compound

Common solvents used in these synthetic procedures include dichloromethane and toluene, which facilitate solubility of reagents and intermediates while promoting reaction progress.

Reaction Parameters and Considerations

The synthesis of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine requires careful attention to reaction parameters that significantly impact yield and purity:

ParameterConsiderationImpact on Synthesis
TemperatureRequires careful controlAffects reaction rate and selectivity
pHMust be monitored and adjustedInfluences amine reactivity and product stability
Solvent SelectionDichloromethane or toluene commonly usedFacilitates solubility and reaction kinetics
Reaction TimeVariable based on conditionsMust be optimized to maximize yield
Purification MethodMultiple techniques may be requiredCritical for obtaining high-purity product

The reductive amination step, which forms the critical C-N bond in the target structure, typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under carefully controlled conditions. The choice of reducing agent and reaction conditions significantly influences the stereoselectivity and yield of the process.

Structural Analysis and Characterization

The structural confirmation and purity assessment of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine typically involves multiple analytical techniques that provide complementary information about the compound's identity and properties.

Structural Similarity Analysis

N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine shares structural similarities with other functionalized benzylamines that have been investigated for various applications. Compounds with aromatic rings connected to amine functionalities through methylene linkages often demonstrate interesting biological and chemical properties, including potential interactions with various protein targets.

The structural features of this compound can be compared to other bioactive molecules containing similar motifs, such as those evaluated for their antioxidant properties. For instance, certain 4,5-dimethoxy-2-nitrobenzohydrazide derivatives have demonstrated potent antioxidant properties in oxygen radical absorbance capacity (ORAC) assays . While N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine has a different core structure, the presence of similar functional groups may suggest potential for biological activity that warrants investigation.

CompoundStructural SimilaritiesKey Differences
N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamineBase structureContains isobutoxy group
N-(2-methoxyethoxy)-1-(4-methoxyphenyl)ethanamineMethoxyphenyl moiety, ethanamine componentDifferent ether linkage position
4,5-dimethoxy-2-nitrobenzohydrazide derivativesMethoxy-substituted aromatic ringDifferent core structure and functional groups

Chemical Reactivity and Stability

The chemical behavior of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine can be predicted based on its functional groups and structural features, even though specific experimental data is limited in the available search results.

Reactivity Patterns

The compound contains several reactive sites that can participate in various chemical transformations:

  • Secondary Amine Functionality: The nitrogen atom can act as a nucleophile in alkylation or acylation reactions, allowing for further functionalization of the molecule. It can also participate in acid-base chemistry, accepting protons in acidic media.

  • Ether Linkages: Both the isobutoxy and methoxy groups contain ether bonds that, while generally stable under neutral conditions, may be cleaved under strongly acidic conditions or with certain reagents like boron tribromide.

  • Aromatic Ring: The benzene core can potentially undergo electrophilic aromatic substitution reactions, although the para-substitution pattern may limit reaction at this position.

Stability Considerations

Understanding the stability of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine under various conditions is essential for its proper handling, storage, and application:

ConditionExpected StabilityPotential Degradation Pathways
Ambient TemperatureLikely stableMinimal degradation expected
Exposure to LightPotentially sensitivePossible photooxidation of aromatic ring or amine
Acidic ConditionsModerate stabilityProtonation of amine; possible ether cleavage in strong acid
Basic ConditionsGenerally stableMinimal reactivity expected
Oxidative EnvironmentPotentially reactiveOxidation at nitrogen or aromatic ring possible

For long-term storage, protection from light, moisture, and oxidizing conditions would likely be recommended to preserve the compound's integrity and purity.

Future Research Directions

Given the limited published information on N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine, several research directions warrant exploration to better understand its properties and potential applications.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could provide valuable insights into how specific structural features contribute to its properties and potential biological activities:

  • Variation of the alkoxy substituent (chain length and branching)

  • Modification of the linking groups between aromatic ring and amine

  • Introduction of additional functional groups to enhance specific properties

  • Investigation of stereochemical effects if applicable

Such studies could help identify optimized derivatives with enhanced properties for specific applications in proteomics or other fields.

Comprehensive Characterization

A thorough physicochemical characterization of N-(4-Isobutoxybenzyl)-2-methoxy-1-ethanamine would provide valuable reference data for researchers:

  • Complete spectroscopic analysis (NMR, IR, UV-Vis, mass spectrometry)

  • Determination of physical properties (melting point, solubility parameters, partition coefficient)

  • Crystallographic studies if crystalline forms can be obtained

  • Stability studies under various environmental conditions

This comprehensive characterization would establish a solid foundation for future research involving this compound and facilitate its proper handling and application.

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